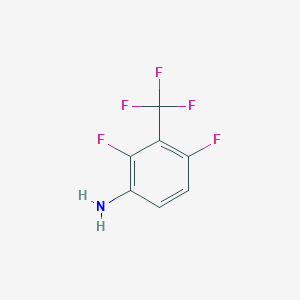

2,4-Difluoro-3-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluoro-3-(trifluoromethyl)aniline (DTFMA) is an important organic compound that has been widely studied by scientists due to its unique properties. It is a colorless, volatile liquid with a pungent odor, and can be synthesized from simple starting materials. DTFMA has a wide range of applications in both the chemical and pharmaceutical industries.

Applications De Recherche Scientifique

Vibrational Analysis and Nonlinear Optical Materials

- Vibrational Spectroscopy: Anilines with trifluoromethyl groups, similar to 2,4-difluoro-3-(trifluoromethyl)aniline, have been analyzed using vibrational spectroscopy techniques like Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman). These analyses help understand the effects of electron-donating and withdrawing groups on aniline's structure and its vibrational spectra. Such studies are crucial for exploring the potential of these compounds in nonlinear optical (NLO) materials (Revathi et al., 2017).

Chemical Synthesis and Organic Reactions

- Trifluoromethylation of Anilines: The trifluoromethyl group's introduction into anilines, as in 2,4-difluoro-3-(trifluoromethyl)aniline, has been achieved through visible-light-induced radical trifluoromethylation. This process is significant for creating biologically active compounds and serves as a basis for synthesizing various fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).

- Anionic Activation for Heterocyclic Synthesis: Anilines substituted with trifluoromethyl groups, akin to 2,4-difluoro-3-(trifluoromethyl)aniline, have been used in reactions involving anionically activated trifluoromethyl groups. This approach facilitates the synthesis of isoxazoles and triazines, expanding the scope of synthetic chemistry applications (Strekowski et al., 1995).

Spectroscopic and Quantum Chemical Studies

- Electronic Structure Investigations: Spectroscopic methods like FTIR and FT-Raman have been employed to study compounds such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, which are structurally similar to 2,4-difluoro-3-(trifluoromethyl)aniline. These studies reveal insights into the vibrational, structural, thermodynamic, and electronic properties of such compounds (Arjunan et al., 2011).

Catalysis and Chemical Transformations

- Palladium-Catalyzed Reactions: The use of trifluoromethyl-substituted anilines in palladium-catalyzed reactions has been explored. Such reactions demonstrate the utility of these compounds in synthesizing diverse chemical structures, highlighting their importance in organic synthesis (Wang et al., 2019).

Synthesis of Novel Compounds

- Pesticide and Herbicide Intermediates: Dichloro-trifluoromethyl aniline, a compound related to 2,4-difluoro-3-(trifluoromethyl)aniline, serves as an intermediate in producing high-efficiency, low-toxicity pesticides and herbicides. This application underscores the importance of such compounds in agricultural chemistry (Li-shan, 2002).

Spectroscopic Analysis and NLO Properties

- Spectroscopic Investigation for Electronic Properties: Studies using FT-IR and FT-Raman spectroscopy have been conducted on compounds like 4-nitro-3-(trifluoromethyl)aniline, which share structural similarities with 2,4-difluoro-3-(trifluoromethyl)aniline. These analyses are crucial for understanding the vibrational and electronic properties of such compounds (Saravanan et al., 2014).

Propriétés

IUPAC Name |

2,4-difluoro-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEHIYFOQRINOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3-(trifluoromethyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2740598.png)

![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2740600.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one](/img/structure/B2740602.png)

![2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2740606.png)

![(7-Aminobenzo[c]1,2,5-oxadiazol-4-yl)diethylamine](/img/structure/B2740610.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740616.png)

![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2740618.png)

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride](/img/structure/B2740619.png)